N-isopropyl-2-(methylamino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

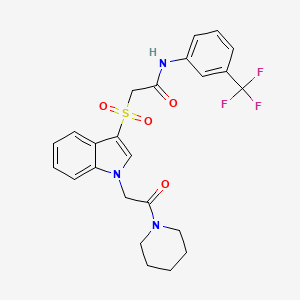

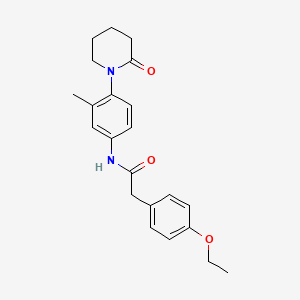

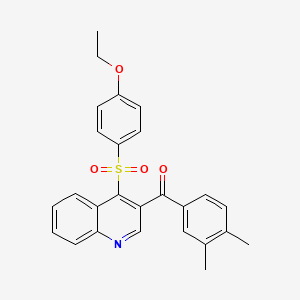

N-isopropyl-2-(methylamino)acetamide, also known as N-isopropyl-2-(methylamino)acetamide hydrochloride, is a chemical compound with the empirical formula C6H14N2O . It has a molecular weight of 130.19 .

Molecular Structure Analysis

The SMILES string for N-isopropyl-2-(methylamino)acetamide is CNCC(=O)NC©C . The InChI is 1S/C6H14N2O/c1-5(2)8-6(9)4-7-3/h5,7H,4H2,1-3H3,(H,8,9) .Physical And Chemical Properties Analysis

N-isopropyl-2-(methylamino)acetamide has a molecular weight of 130.19 . The SMILES string for this compound is CNCC(=O)NC©C , and the InChI is 1S/C6H14N2O/c1-5(2)8-6(9)4-7-3/h5,7H,4H2,1-3H3,(H,8,9) .Aplicaciones Científicas De Investigación

Metal Ion Uptake

N-isopropyl acrylamide polymer gels, including N-isopropyl-2-(methylamino)acetamide, are studied for their capability to absorb metal ions like zinc, nickel, and chromium. Research shows that these gels, especially those containing certain copolymers, are effective in taking up these metal ions from solutions. This feature is notable for environmental and industrial applications where heavy metal capture is crucial (Lehto et al., 1998).

Torsional Potential in Dipeptide Models

Studies on molecules like N-isopropyl acetamide have been crucial in understanding the torsional potential in dipeptide models. This research is significant for the field of biochemistry, particularly in protein structure and function analysis (Kolaskar et al., 1975).

Biological Cell Detachment

Poly(N-isopropyl acrylamide) and its derivatives, including N-isopropyl-2-(methylamino)acetamide, have been widely used in bioengineering for the nondestructive release of biological cells and proteins. This application is crucial in the study of extracellular matrices, cell sheet engineering, tissue transplantation, and the manipulation of individual cells (Cooperstein & Canavan, 2010).

Fluorinating Agents in Synthesis

Research shows the use of compounds like N-isopropyl-2-(methylamino)acetamide as efficient fluorinating agents in the synthesis of various organic compounds. This application is particularly important in the pharmaceutical and chemical industries for the production of enantiocontrolled compounds (Fritz-Langhals, 1994).

Pharmaceutical Formulation Analysis

N-isopropyl-2-(methylamino)acetamide is also involved in pharmaceutical research, particularly in the development and validation of analytical methods for drug formulations. This includes techniques for the determination of specific compounds in gel formulations (Shabir, 2004).

Controlled Polymerization for Drug Delivery

Poly(N-isopropyl acrylamide), derived from N-isopropyl-2-(methylamino)acetamide, is extensively investigated for controlled polymerization, which is crucial in drug delivery applications. The research focuses on developing conditions that enable controlled polymerization at room temperature, which is important for biomedical applications (Convertine et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

2-(methylamino)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)8-6(9)4-7-3/h5,7H,4H2,1-3H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNMIIFWHFZEOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(8,8-dioxo-8lambda6-thia-11-azatricyclo[4.3.3.01,6]dodecan-11-yl)ethanone](/img/structure/B2375576.png)

![6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2375579.png)

![1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B2375594.png)